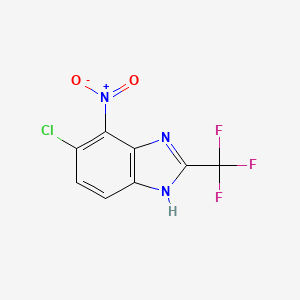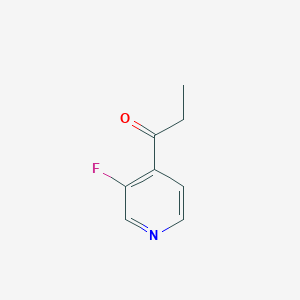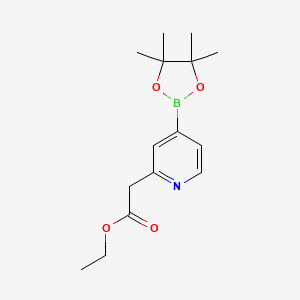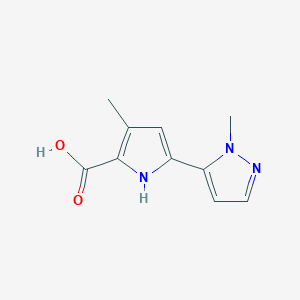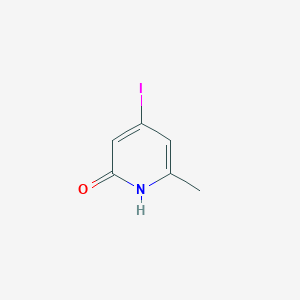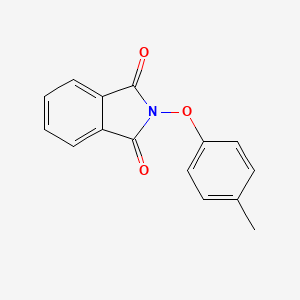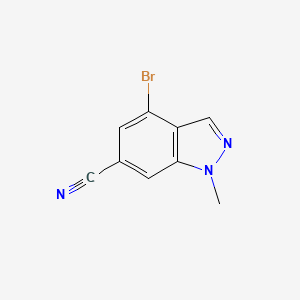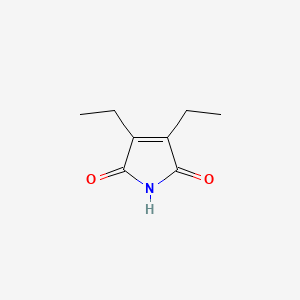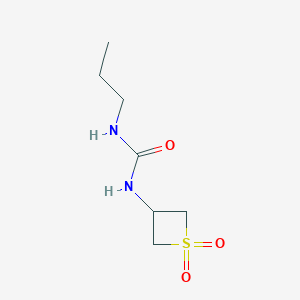
1-(1,1-Dioxidothietan-3-yl)-3-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-Dioxidothietan-3-yl)-3-propylurea is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a thietane ring, which is a four-membered ring containing sulfur, and is oxidized to a dioxothietane. This structural motif is relatively rare and imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidothietan-3-yl)-3-propylurea typically involves the reaction of a thietane derivative with a suitable urea precursor. One common method involves the oxidation of a thietane ring to form the dioxothietane intermediate, followed by its reaction with propylurea under controlled conditions. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids and may require specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography or crystallization may also be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1-(1,1-Dioxidothietan-3-yl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: The thietane ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The urea moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized thietane derivatives, while reduction could lead to partially or fully reduced forms of the compound .
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)-3-propylurea involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which the compound is used .
相似化合物的比较
Similar Compounds
- 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
- 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
Uniqueness
1-(1,1-Dioxidothietan-3-yl)-3-propylurea is unique due to its combination of a dioxothietane ring and a propylurea moiety. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds. The presence of the dioxothietane ring, in particular, is a key feature that sets it apart from other similar compounds .
属性
分子式 |
C7H14N2O3S |
|---|---|
分子量 |
206.27 g/mol |
IUPAC 名称 |
1-(1,1-dioxothietan-3-yl)-3-propylurea |
InChI |
InChI=1S/C7H14N2O3S/c1-2-3-8-7(10)9-6-4-13(11,12)5-6/h6H,2-5H2,1H3,(H2,8,9,10) |
InChI 键 |
DZDXKLBXLJIXIT-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NC1CS(=O)(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


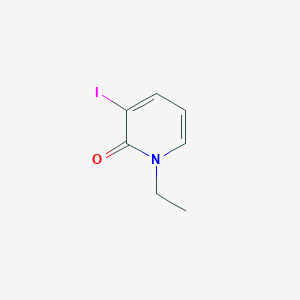
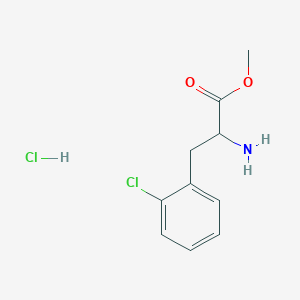
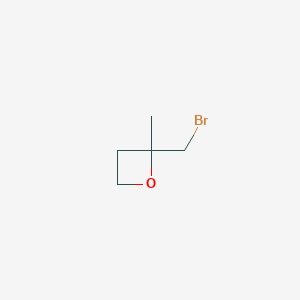
![6-Fluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B13016514.png)
